molecular formula C17H19FN2OS B5169958 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine

1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine

Cat. No. B5169958
M. Wt: 318.4 g/mol
InChI Key: NEXXFJKUQYNSJT-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine, also known as TFP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFP is a highly selective dopamine D4 receptor antagonist that has been shown to have therapeutic potential in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine involves the selective blockade of the dopamine D4 receptor, which leads to the modulation of various neurotransmitter systems in the brain. This results in the normalization of cognitive and emotional functions that are impaired in various neurological disorders.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine has been shown to have significant biochemical and physiological effects on the brain. It has been shown to improve cognitive function, attention, and memory in animal models of ADHD. It has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease by regulating the levels of dopamine in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine in lab experiments include its high selectivity and affinity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. The limitations of using 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine. One potential direction is the development of novel 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine in the treatment of other neurological disorders such as depression and anxiety. Additionally, the role of 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine in the regulation of other neurotransmitter systems in the brain could also be studied to gain a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine involves the reaction of 3-fluorobenzylamine with 2-thienylacetic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(2-thienylacetyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which plays a crucial role in the regulation of cognitive and emotional functions.

properties

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-15-4-1-3-14(11-15)13-19-6-8-20(9-7-19)17(21)12-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXFJKUQYNSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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